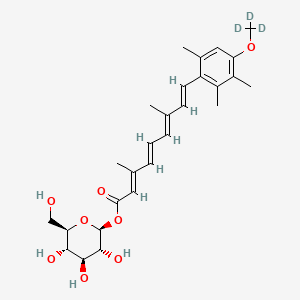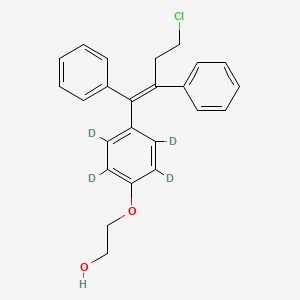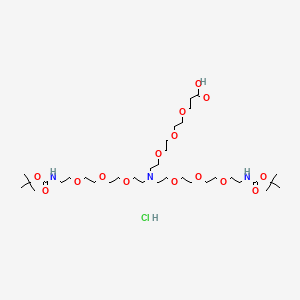
N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) (hydrochloride) is a complex chemical compound that belongs to the class of polyethylene glycol (PEG) derivatives. This compound is characterized by the presence of multiple PEG chains, which are known for their biocompatibility and solubility in water. The compound is often used in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) (hydrochloride) typically involves several steps:
Protection of Amino Groups: The amino groups are protected using tert-butyloxycarbonyl (t-boc) groups to prevent unwanted reactions during the synthesis.
PEGylation: Polyethylene glycol chains are attached to the protected amino groups through a series of coupling reactions. This step often involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The t-boc groups are removed under acidic conditions to yield the final product.
Hydrochloride Formation: The compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) (hydrochloride) is scaled up using automated reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
化学反应分析
Types of Reactions
N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The PEG chains can be oxidized under specific conditions to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The PEG chains can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted PEG derivatives.
科学研究应用
N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the modification of proteins and peptides to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the formulation of cosmetics and personal care products due to its biocompatibility and moisturizing properties.
作用机制
The mechanism of action of N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) (hydrochloride) is primarily based on its ability to modify the surface properties of molecules and materials. The PEG chains provide steric stabilization, preventing aggregation and enhancing solubility. The compound can interact with various molecular targets, including proteins, lipids, and nucleic acids, through hydrogen bonding, hydrophobic interactions, and electrostatic forces.
相似化合物的比较
Similar Compounds
- N-bis(t-boc-N-amido-PEG2)-N-(PEG2-acid) (hydrochloride)
- N-bis(t-boc-N-amido-PEG4)-N-(PEG4-acid) (hydrochloride)
- N-bis(t-boc-N-amido-PEG6)-N-(PEG6-acid) (hydrochloride)
Uniqueness
N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) (hydrochloride) is unique due to its specific PEG chain length, which provides an optimal balance between solubility and stability. This compound offers enhanced biocompatibility and reduced immunogenicity compared to shorter or longer PEG derivatives, making it particularly suitable for biomedical applications.
属性
分子式 |
C35H70ClN3O15 |
|---|---|
分子量 |
808.4 g/mol |
IUPAC 名称 |
3-[2-[2-[2-[bis[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride |
InChI |
InChI=1S/C35H69N3O15.ClH/c1-34(2,3)52-32(41)36-8-14-44-20-26-50-29-23-47-17-11-38(10-16-46-22-28-49-25-19-43-13-7-31(39)40)12-18-48-24-30-51-27-21-45-15-9-37-33(42)53-35(4,5)6;/h7-30H2,1-6H3,(H,36,41)(H,37,42)(H,39,40);1H |
InChI 键 |
BPCZCCUKXNPDKC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCN(CCOCCOCCOCCC(=O)O)CCOCCOCCOCCNC(=O)OC(C)(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


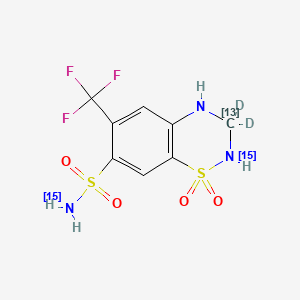
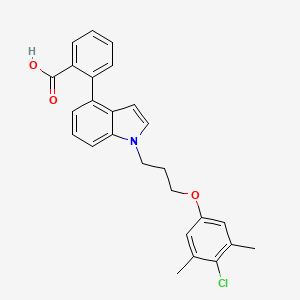
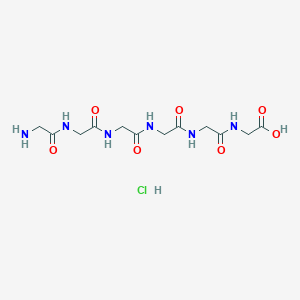
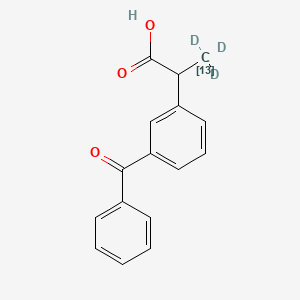
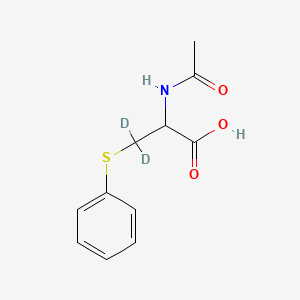
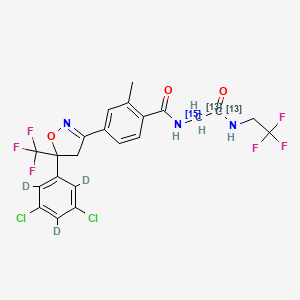
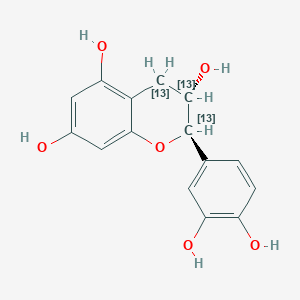

![4-Ethyl-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione-d5](/img/structure/B12414904.png)
